molecular formula C16H17N3O2S B11642792 (5Z)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-1,3-dimethyl-2-thioxoimidazolidin-4-one

(5Z)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-1,3-dimethyl-2-thioxoimidazolidin-4-one

Cat. No.: B11642792
M. Wt: 315.4 g/mol
InChI Key: WNJNWGNAPMBUPT-DCKTUCEMSA-N
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Description

The compound “(5Z)-5-{2-[(2Z)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-YLIDENE]ETHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoxazole ring, an imidazolidinone core, and a sulfanyl group, which may contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzoxazole ring, the imidazolidinone core, and the introduction of the sulfanyl group. Typical synthetic routes may include:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Imidazolidinone Core: This step may involve the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoxazole ring or imidazolidinone core may be reduced under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring or the imidazolidinone core.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the benzoxazole ring could yield dihydrobenzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, the compound could be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound may be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzoxazole derivatives, imidazolidinone derivatives, and sulfanyl-containing compounds. Examples include:

    Benzoxazole Derivatives: Compounds with similar benzoxazole rings, such as 2-aminobenzoxazole.

    Imidazolidinone Derivatives: Compounds with similar imidazolidinone cores, such as 1,3-dimethylimidazolidin-2-one.

    Sulfanyl-Containing Compounds: Compounds with similar sulfanyl groups, such as thiourea derivatives.

Uniqueness

The uniqueness of the compound lies in its combination of structural features, which may confer distinct chemical properties and reactivity compared to other similar compounds. This could result in unique applications and mechanisms of action.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

(5Z)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H17N3O2S/c1-4-19-11-7-5-6-8-13(11)21-14(19)10-9-12-15(20)18(3)16(22)17(12)2/h5-10H,4H2,1-3H3/b12-9-,14-10-

InChI Key

WNJNWGNAPMBUPT-DCKTUCEMSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C/3\C(=O)N(C(=S)N3C)C

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)N3C)C

Origin of Product

United States

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